molecular formula C7H9F3O3 B6242734 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2378501-18-7

3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6242734
CAS No.: 2378501-18-7
M. Wt: 198.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring substituted with a methoxy group and a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 1-position. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclobutane derivatives that can be functionalized to introduce the methoxy and trifluoromethyl groups.

  • Reaction Steps:

    • Functionalization: The cyclobutane ring is first functionalized to introduce the carboxylic acid group.

    • Introduction of Methoxy Group: The methoxy group is introduced through a methylation reaction using methanol and an acid catalyst.

    • Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.

  • Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

  • Substitution: Nucleophiles like amines or halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various substituted cyclobutanes.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methoxy-3-(trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclobutane.

  • 3-Methoxy-3-(trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.

Uniqueness: The cyclobutane ring in 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid provides unique steric and electronic properties compared to cyclohexane and cyclopentane rings, influencing its reactivity and applications.

Properties

CAS No.

2378501-18-7

Molecular Formula

C7H9F3O3

Molecular Weight

198.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.